

# Spectral Analysis of 2-Morpholino-5-nitrobenzo[d]oxazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-Morpholino-5-nitrobenzo[d]oxazole

Cat. No.: B8512125

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for **2-Morpholino-5-nitrobenzo[d]oxazole**. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes data from structurally related analogs to forecast the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with benzoxazole derivatives.

## Predicted NMR Spectral Data

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-Morpholino-5-nitrobenzo[d]oxazole** are summarized below. These predictions are based on the known spectral data of 2-morpholinobenzo[d]oxazole and the established effects of a nitro group substituent on the chemical shifts of a benzene ring. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift (higher ppm) for the protons and carbons on the benzoxazole ring system, particularly those in close proximity.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Morpholino-5-nitrobenzo[d]oxazole**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~8.5 - 8.7	d	~2.0 - 2.5
H-6	~8.2 - 8.4	dd	~9.0 - 9.5, 2.0 - 2.5
H-7	~7.6 - 7.8	d	~9.0 - 9.5
Morpholino (-CH <sub>2</sub> -N)	~3.8 - 4.0	t	~4.5 - 5.0
Morpholino (-CH <sub>2</sub> -O)	~3.7 - 3.9	t	~4.5 - 5.0

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-Morpholino-5-nitrobenzo[d]oxazole**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~160 - 165
C-3a	~150 - 155
C-4	~118 - 122
C-5	~145 - 150
C-6	~115 - 120
C-7	~110 - 115
C-7a	~140 - 145
Morpholino (-CH <sub>2</sub> -N)	~45 - 50
Morpholino (-CH <sub>2</sub> -O)	~65 - 70

## Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of small organic molecules like **2-Morpholino-5-nitrobenzo[d]oxazole**.

## Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform ( $\text{CDCl}_3$ ), Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ), or Deuterated Acetone ( $\text{Acetone-d}_6$ ). For compounds with limited solubility,  $\text{DMSO-d}_6$  is often a good starting point.
- **Sample Concentration:** Weigh approximately 5-10 mg of the solid **2-Morpholino-5-nitrobenzo[d]oxazole** and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4 cm.
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly with the compound name and solvent.

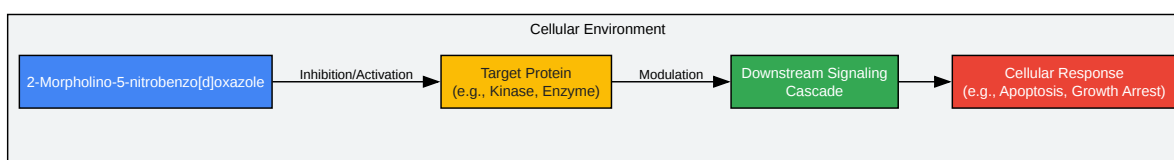
## NMR Data Acquisition

- **Instrumentation:** Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal resolution and sensitivity.<sup>[1]</sup>
- **Shimming:** Before data acquisition, perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - Collect a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
- 2D NMR Experiments (Optional but Recommended):
  - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

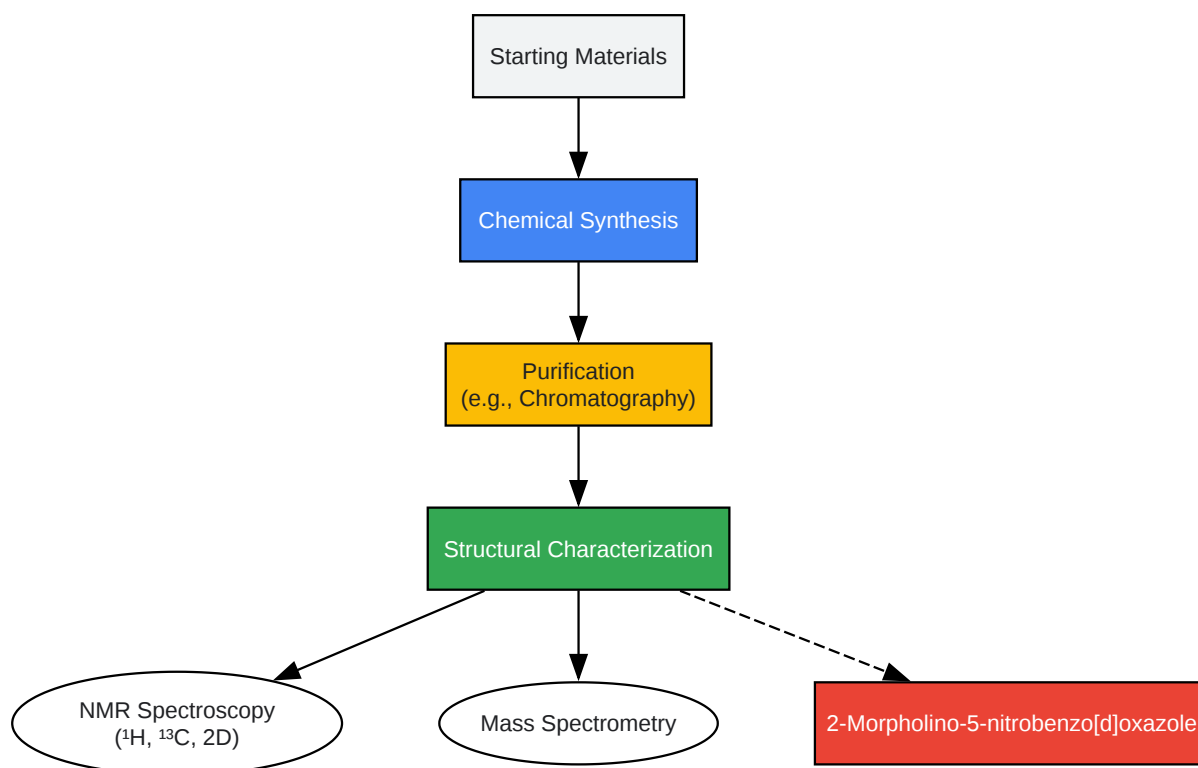
## Potential Biological Signaling and Experimental Workflow

Nitro-substituted benzoxazoles have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nitro group can be a key pharmacophore, and its presence often imparts specific biological functions. The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a bioactive benzoxazole derivative and a general workflow for its synthesis and characterization.



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Caption: Hypothetical signaling pathway modulated by a benzoxazole derivative.



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## References

- 1. 5-Nitrobenzoxazole | C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O<sub>3</sub> | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]
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